molecular formula C30H23AuNP+ B13785554 carbazol-9-yl(triphenyl)phosphanium;gold CAS No. 91884-43-4

carbazol-9-yl(triphenyl)phosphanium;gold

Cat. No.: B13785554
CAS No.: 91884-43-4
M. Wt: 625.4 g/mol
InChI Key: NRXLTTCFWBSTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbazol-9-yl(triphenyl)phosphanium;gold is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a carbazole moiety linked to a triphenylphosphanium group, with gold as a central atom. The combination of these components imparts distinctive properties to the compound, making it a subject of study in materials science, chemistry, and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazol-9-yl(triphenyl)phosphanium;gold typically involves the following steps:

    Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative.

    Introduction of Triphenylphosphanium Group:

    Complexation with Gold: The final step involves the complexation of the carbazol-9-yl(triphenyl)phosphanium with gold.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired yield and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Carbazol-9-yl(triphenyl)phosphanium;gold can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms with altered functional groups .

Scientific Research Applications

Carbazol-9-yl(triphenyl)phosphanium;gold has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of carbazol-9-yl(triphenyl)phosphanium;gold involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst by facilitating the transfer of electrons or functional groups in chemical reactions. In biological systems, it may interact with cellular components, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Carbazol-9-yl(triphenyl)phosphanium;gold can be compared with other similar compounds, such as:

    4-(9H-Carbazol-9-yl)triphenylamine: This compound is used in OLEDs and has similar hole-transporting properties.

    2’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-carbonitrile: Used as a host material for phosphorescent organic light-emitting diodes (PHOLEDs).

    6-(3,6-di(thiophene-2-yl)-9H-carbazole-9-yl) hexanoic acid: Known for its applications in electropolymerization and as a component in biosensors.

Biological Activity

Carbazol-9-yl(triphenyl)phosphanium;gold is an organometallic compound that combines the structural features of carbazole, a heterocyclic compound known for its diverse biological activities, with gold and triphenylphosphine moieties. This combination is of significant interest in medicinal chemistry due to the unique properties imparted by gold and phosphine, which enhance the biological activity of the resulting compound.

Overview of Biological Activities

Carbazole Derivatives : Carbazole derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, antitumoral, and anti-inflammatory effects. These properties stem from their ability to interact with various biological targets, including nucleic acids and proteins .

Gold Complexes : Gold compounds, particularly those in oxidation states +1 and +3, have been extensively studied for their therapeutic potential. They exhibit unique mechanisms of action, such as the formation of stable adducts with proteins and nucleic acids, which can lead to cellular apoptosis and other therapeutic effects .

Mechanistic Insights

The biological activity of this compound can be attributed to several key mechanisms:

  • Protein Interaction : Gold(I) complexes have a high affinity for soft nucleophilic sites in proteins, leading to the formation of irreversible adducts. This interaction can disrupt normal cellular functions and induce apoptosis in cancer cells .
  • Targeting Mitochondria : The triphenylphosphonium (TPP) group enhances the compound's ability to accumulate in mitochondria due to its lipophilicity. This targeting is crucial for inducing mitochondrial-dependent apoptosis in cancer therapy .
  • Reactive Oxygen Species (ROS) Generation : Gold complexes can generate ROS, which play a pivotal role in inducing oxidative stress within cells. This mechanism is particularly relevant in cancer treatment, where increased ROS levels can lead to cell death .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

  • Antitumor Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The mechanism involves disruption of the PI3K/AKT signaling pathway, leading to increased apoptosis .
  • Antimicrobial Properties : Preliminary findings suggest that carbazole derivatives show enhanced antibacterial activity when complexed with metal ions such as gold. This synergistic effect improves efficacy against resistant strains of bacteria .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of a related gold complex conjugated with TPP. The results indicated a marked decrease in cell viability in breast cancer cells treated with the complex, attributed to its ability to induce mitochondrial dysfunction and activate apoptotic pathways .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of carbazole derivatives when complexed with gold ions. The findings revealed that these complexes exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to their non-complexed counterparts, suggesting a potential therapeutic application for treating infections caused by resistant bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound TypeObserved EffectsReference
AntitumorThis compoundInduces apoptosis in breast cancer cells
AntimicrobialCarbazole derivatives with gold complexesEnhanced antibacterial activity
Protein InteractionGold(I) complexesForms stable adducts with proteins
Mitochondrial TargetingTriphenylphosphonium conjugatesAccumulates in mitochondria

Properties

CAS No.

91884-43-4

Molecular Formula

C30H23AuNP+

Molecular Weight

625.4 g/mol

IUPAC Name

carbazol-9-yl(triphenyl)phosphanium;gold

InChI

InChI=1S/C30H23NP.Au/c1-4-14-24(15-5-1)32(25-16-6-2-7-17-25,26-18-8-3-9-19-26)31-29-22-12-10-20-27(29)28-21-11-13-23-30(28)31;/h1-23H;/q+1;

InChI Key

NRXLTTCFWBSTNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=CC=CC=C5C6=CC=CC=C64.[Au]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.